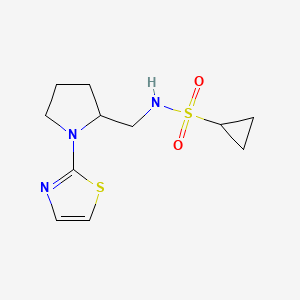

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

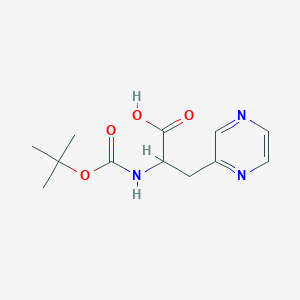

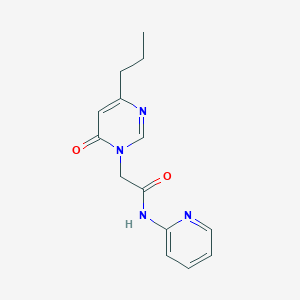

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanesulfonamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Aplicaciones Científicas De Investigación

Chemical Properties and Spectral Analysis : Studies like the one by Uno et al. (1963) explored the infrared spectra of sulfonamide derivatives, including thiazole derivatives. This research is crucial for understanding the fundamental chemical properties and bonding characteristics of such compounds, which are essential for their application in various scientific fields (Uno et al., 1963).

Synthesis and Antibacterial Properties : Research by Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. Such studies are significant in the field of drug discovery and development, particularly for addressing bacterial infections (Azab et al., 2013).

One-Pot Synthesis of Heterocyclic Compounds : The research by Rozentsveig et al. (2013) demonstrates a one-pot synthesis method for creating N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This method is significant for streamlining the synthesis process of these complex molecules, which has implications in pharmaceutical chemistry and material science (Rozentsveig et al., 2013).

Catalyst-Free Synthesis Processes : A study by Mao et al. (2017) presented a catalyst-free method for synthesizing sulfonated 3,4-dihydro-2H-pyrroles, a process that is efficient and environmentally friendly. Such methods are important for green chemistry and sustainable pharmaceutical manufacturing (Mao et al., 2017).

Antimicrobial Applications : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. The study of these compounds contributes to the development of new antimicrobial agents, which is critical in the fight against drug-resistant bacteria (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Action : Research by Carta et al. (2017) on thiazolylsulfonamides, including their inhibitory action on human carbonic anhydrases, is significant for understanding their potential therapeutic applications in treating conditions like cancer, obesity, and epilepsy (Carta et al., 2017).

Anticancer Activity : Altug et al. (2011) investigated thiazolo[3,2-a]pyridines for their anticancer activity, highlighting the potential use of these compounds in cancer therapeutics (Altug et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as those containing a thiazole ring, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole-based compounds have been found to influence a variety of biochemical pathways .

Pharmacokinetics

Thiazole-based compounds are known to have diverse pharmacokinetic properties .

Result of Action

Thiazole-based compounds have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action of thiazole-based compounds .

Propiedades

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S2/c15-18(16,10-3-4-10)13-8-9-2-1-6-14(9)11-12-5-7-17-11/h5,7,9-10,13H,1-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYYGZMMWIMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)

![diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2970020.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2970022.png)

![rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane,trans](/img/structure/B2970030.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2970036.png)

![2-[5-(5-Fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2970041.png)